Magnesium acetylacetonate dihydrate

Übersicht

Beschreibung

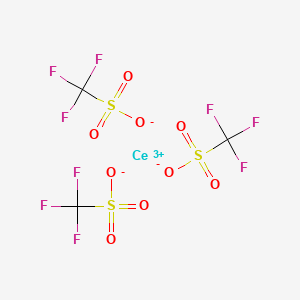

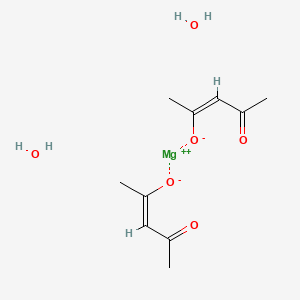

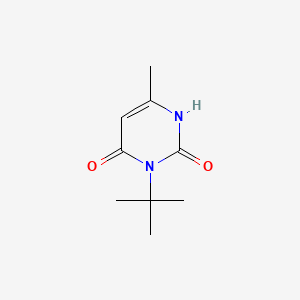

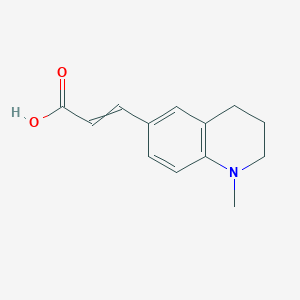

Magnesium acetylacetonate dihydrate, also known as Magnesium 2,4 pentanedionate dihydrate or Mg(acac)2, is a magnesium salt of the acetylacetonate anion . It is typically used as a mineral supplement .

Synthesis Analysis

The synthesis of this compound involves the reaction of zinc acetylacetonate hydrate, aluminium acetylacetonate, and 1,2-hexadecanediol in the presence of oleic acid and oleyl amine .Molecular Structure Analysis

The linear formula of this compound is [CH3COCHC(O)CH3]2Mg · 2H2O . It has a molecular weight of 258.55 .Chemical Reactions Analysis

Metal acetylacetonate complexes, such as this compound, are used in a plethora of catalyzed reactions . They are used as precursors for nanoparticle research, polymer science, and catalysis .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 265 °C . It is soluble in organic solvents as an organometallic compound .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry and Spectrometry Magnesium acetylacetonate (MgA) has been studied for its effects on the signal of organic forms of vanadium in graphite furnace atomic absorption spectrometry. It was found that MgA, either alone or mixed with palladium acetylacetonate, significantly decreases the integrated absorbance of vanadium in various forms. This suggests that MgA may form more refractory compounds, affecting the accuracy of vanadium determination in certain samples (Kowalewska et al., 2013).

Material Science and Nanotechnology In the field of material science, magnesium acetylacetonate has been used in the sol-gel synthesis of hydrotalcite-like compounds. This process involved using magnesium acetylacetonate as a magnesium precursor, leading to the formation of compounds with varying interlayer anions. The use of microwave irradiation in this process resulted in high surface area solids (Paredes et al., 2006).

Molecular Structure Analysis The molecular structure and vibrational frequencies of magnesium bis-acetylacetonate have been investigated through ab initio and density functional theory calculations. These studies provide detailed insights into the structural and vibrational characteristics of the compound, aiding in the interpretation of its IR and Raman spectra (Tayyari et al., 2009).

Complexation and Coordination Chemistry The kinetics of complexation between magnesium acetylacetonate and tetraazaporphine in various systems have been studied. These studies reveal the role of acid-base interactions and the mechanism of Mg complex formation in different solvents, providing valuable insights for coordination chemistry (Petrov et al., 2003).

Polymer Science and Flame Retardancy Research has explored the effects of magnesium acetylacetonate on the properties of polymers. For example, its use in low-density polyethylene composites with magnesium hydroxide modified their flammability and tensile strain characteristics, highlighting its potential in enhancing polymer properties (Wojtala, 2010).

Nanotechnology and Nanocrystal Synthesis Magnesium acetylacetonate has been utilized in the synthesis of nanoscale materials. For instance, a method involving this compound was developed for preparing ultrafine MgO nanocrystals, demonstrating its role in facilitating the production of nanoscale materials (Pradeep et al., 2017).

Wirkmechanismus

Target of Action

Magnesium acetylacetonate dihydrate is a coordination complex derived from the acetylacetonate anion and magnesium ions It’s known that metal acetylacetonates, including magnesium acetylacetonate, are widely used as building blocks in modern organic synthesis .

Mode of Action

The ligand acetylacetonate is a β-diketone, often abbreviated as “acac”. Acetylacetone exists in two rapidly inter-convertible tautomeric forms. Typically, both oxygen atoms bind to the metal to form a six-membered chelate ring . This chelation is a key aspect of the compound’s interaction with its targets.

Biochemical Pathways

Metal acetylacetonates are known to play a significant role in various catalyzed reactions . They are used as precursors for nanoparticle research, polymer science, and catalysis .

Result of Action

It’s known that the compound can be used as a ferrite, an insulator, and an optical material . It is also a photocatalyst that can be used to generate hydrogen gas from water under ultraviolet light .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

magnesium;(Z)-4-oxopent-2-en-2-olate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Mg.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRHDOBLZDBGOP-VGKOASNMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18MgO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68488-07-3 | |

| Record name | Magnesium acetylacetonate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11bR)-4-Hydroxy-2,6-bis(4-methoxyphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6593664.png)